1,4-Bis(2-ethylhexyloxy)benzene

Description

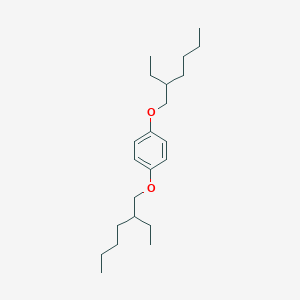

1,4-Bis(2-ethylhexyloxy)benzene is a dialkoxy-substituted benzene derivative characterized by two 2-ethylhexyloxy groups at the para positions of the aromatic ring. This compound is synthesized via nucleophilic substitution, where hydroquinone reacts with 2-ethylhexyl bromide in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO), yielding a colorless liquid with 95% purity . Its branched alkyl chain enhances solubility in organic solvents, making it valuable in materials science. Applications include its use as a precursor in photoresists for ceramic microstructures, where it acts as a photosensitizer in two-photon absorption processes , and as a monomer in semiconducting polymers like MEH-PPV for organic electronics .

Properties

CAS No. |

110126-93-7 |

|---|---|

Molecular Formula |

C22H38O2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1,4-bis(2-ethylhexoxy)benzene |

InChI |

InChI=1S/C22H38O2/c1-5-9-11-19(7-3)17-23-21-13-15-22(16-14-21)24-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |

InChI Key |

UBFDQSZWUFWEKI-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OCC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OCC(CC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

1,4-Bis(decyloxy)benzene (1a)

- Structure : Linear decyl (C₁₀H₂₁) chains.

- Properties : White solid (93% purity), higher melting point due to linear chain packing.

- Applications: Potential use in surfactants or lubricants where linearity improves thermal stability .

1,4-Bis(3,7-dimethyloctyloxy)benzene (1c)

1,4-Bis(hexyloxy)benzene

- Structure : Linear hexyl (C₆H₁₃) chains.

- Properties : Molecular weight 278.43, density ~0.9 g/cm³.

- Contrast : Linear chains reduce solubility compared to 1b’s branched chains, limiting use in solution-processed electronics .

Polymeric Derivatives

MEH-PPV

MDMO-PPV

- Structure : 3,7-Dimethyloctyloxy substituents.

- Properties : Broader solubility profile (δD = 17.8, δP = 3.9, δH = 2.0) enables film uniformity in solar cells .

Functionalized Derivatives

1,4-Bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene

1,4-Bis(glycidyloxy)benzene

- Structure : Epoxy-functionalized.

- Applications: Cross-linking agent in epoxy resins, contrasting with 1b’s non-reactive alkyl groups .

Data Tables

Table 2: Hansen Solubility Parameters (HSP) of Related Polymers

| Polymer | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Preferred Solvent |

|---|---|---|---|---|

| MEH-PPV | 18.0 | 4.6 | 4.3 | Toluene |

| MDMO-PPV | 17.8 | 3.9 | 2.0 | Chloroform |

Research Findings

- Electronic Applications : Branched chains in 1b improve solubility in MEH-PPV, enabling uniform thin-film deposition for OLEDs, while MDMO-PPV’s longer branching reduces aggregation, enhancing photovoltaic efficiency .

- Material Science : 1b’s role in photoresists leverages its two-photon absorption cross-section, enabling sub-diffraction-limit patterning in ceramics .

- Synthetic Challenges : Bulky substituents (e.g., 1c) lower yields due to steric hindrance, necessitating optimized reaction conditions .

Q & A

Q. What are the established synthetic routes for 1,4-Bis(2-ethylhexyloxy)benzene, and how can purity be verified?

Methodological Answer: The synthesis typically involves Williamson etherification, where 1,4-dihydroxybenzene reacts with 2-ethylhexyl bromide under alkaline conditions. A reported protocol (Macromolecules 2012) uses phase-transfer catalysts to enhance reaction efficiency . Purity verification employs:

- Gas Chromatography (GC): To monitor reaction progress and intermediate purity.

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., NOESY for stereochemical assignments in derivatives) .

- Melting Point Analysis: Consistency with literature values (e.g., 106–110°C for analogous compounds) .

Q. Which spectroscopic and computational methods are effective for characterizing electronic properties?

Methodological Answer:

- UV-Vis Spectroscopy: Identifies π→π* transitions and conjugation effects, critical for optoelectronic applications. Derivatives like 2,5-bis(cyanophenyl)ethenyl analogs show redshifted absorption due to extended conjugation .

- Theoretical Calculations:

Advanced Research Questions

Q. How do electronic correlation (EC) methods (e.g., MP2 vs. DFT) impact predictions of nonlinear optical properties?

Methodological Answer: For larger molecules like this compound derivatives:

- MP2: Captures ~70–80% of EC effects, suitable for first hyperpolarizability (β) calculations. MP2/6-31G reproduces experimental trends in polarizability .

- DFT Limitations: B3LYP often underestimates hyperpolarizabilities due to incomplete EC treatment, but CAM-B3LYP improves accuracy for charge-transfer systems .

Data Contradiction Note: MP4 and CCSD methods are more accurate but computationally prohibitive for large systems, creating trade-offs in methodology selection .

Q. What factors govern molecular orientation in thin-film optoelectronic applications?

Methodological Answer: Studies on derivatives (e.g., trans,trans-1,4-di(2-ethylhexyloxy)-2,5-bis(cyanophenyl)ethenylbenzene) reveal:

- Substrate Interaction: PTFE alignment layers induce parallel or inclined orientations of molecular long axes, affecting charge transport .

- Side-Chain Effects: 2-Ethylhexyloxy groups enhance solubility and reduce crystallinity, enabling uniform film deposition via spin-coating.

Experimental Validation: - X-ray Diffraction (XRD): Measures crystallinity and packing density.

- Polarized Absorption Spectroscopy: Quantifies alignment anisotropy .

Contradictions and Resolutions

- Basis Set Selection: recommends MP2/6-31G for cost-effectiveness, while advocates 6-31++G** for hyperpolarizability accuracy. Resolution: Use 6-31++G** for small systems and 6-31G for larger molecules.

- Acid Generation Pathways: identifies O₂ participation as dominant, but sulfonyl radical disproportionation is a competing mechanism. Resolution: Control O₂ levels during photolysis to isolate pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.